2-Difluoromethoxy-3-methylbenzyl bromide is an organic compound with the molecular formula and a molecular weight of 237.04 g/mol. It is classified under the category of benzyl bromides, specifically featuring a difluoromethoxy group at the meta position relative to the bromomethyl substituent on the benzene ring. The compound is also known by various synonyms, including 3-(difluoromethoxy)benzyl bromide and 1-(bromomethyl)-3-(difluoromethoxy)benzene. Its structure can be represented using the InChI key TZYKSTKEVLDYAP-UHFFFAOYSA-N, and it has a CAS number of 72768-95-7 .
Several methods exist for synthesizing 2-difluoromethoxy-3-methylbenzyl bromide. Common approaches include:
2-Difluoromethoxy-3-methylbenzyl bromide finds applications primarily in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features allow it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Additionally, it may be utilized in materials science for developing novel polymers or coatings .
Several compounds share structural similarities with 2-difluoromethoxy-3-methylbenzyl bromide, including:
Compound Name | Molecular Formula | CAS Number |
---|---|---|
2-Fluoro-3-methylbenzyl bromide | 151412-12-3 | |
2-(Bromomethyl)-1-(difluoromethoxy)-4-methylbenzene | 63325779 | |
2,4-Difluoro-6-methylbenzyl bromide | 1803735-07-0 | |
2,6-Difluoro-3-methylbenzyl bromide | 261763-44-4 |
The uniqueness of 2-difluoromethoxy-3-methylbenzyl bromide lies in its specific arrangement of functional groups that enhance its reactivity and potential biological activity compared to other similar compounds. The presence of both difluoromethoxy and methyl groups at strategic positions on the aromatic ring contributes to its distinct chemical properties and possible applications in medicinal chemistry .